Thymalfasin - 69521-94-4

Thymalfasin

Catalog Number: EVT-7959032
CAS Number: 69521-94-4
Molecular Formula: C129H215N33O55
Molecular Weight: 3108.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thymalfasin is a polypeptide.
Thymalfasin is a chemically synthesized version of thymosin alpha 1 that is identical to human thymosin alpha 1. Thymosin alpha 1 is an acetylated polypeptide. Thymosin alpha 1 is now approved in 35 developing countries for the treatment of Hepatitis B and C. It is also used to boost the immune response in the treatment of other diseases.
EMZ702, a non-toxic agent that has strong anti-viral synergy with interferon, is an ideal candidate for combination with current standard hepatitis C treatments. EMZ702 has an excellent safety profile and the combination of EMZ702 with interferon and ribavirin in surrogate models for hepatitis C has demonstrated a two to three fold increase in anti-viral potency compared to interferon and ribavirin alone.
Thymalfasin is a synthetic analogue of thymosin-alpha-1, a 28-amino acid protein derived from the precursor protein prothymosin-alpha. Exhibiting a variety of immunoregulating properties, thymosin-alpha-1 induces differentiation of murine T-cell precursors and human thymocytes and the terminal differentiation of functionally immature cord blood lymphocytes and induces production of IL-2, high affinity IL-2 receptors, and B-cell growth factors by peripheral blood mononuclear cells. T-helper and cytotoxic/suppressor T-cell populations are targets of thymosin activity. Thymosin-alpha-1 has been shown to increase the efficiency of antigen presentation by macrophages and to be an endogenous modulator of alpha-thrombin activity. (NCI04)
A thymus hormone polypeptide found in thymosin fraction 5 (a crude thymus gland extract) but now produced by synthesis. It is used alone or with interferon as an immunomodulator for the treatment of CHRONIC HEPATITIS B and HEPATITIS C. Thymalfasin is also used for the treatment of chemotherapy-induced immunosuppression, and to enhance the efficacy of influenza and hepatitis B vaccines in immunocompromised patients.
Overview

Thymalfasin, also known as thymosin alpha 1, is a synthetic peptide that consists of 28 amino acids. It is derived from thymosin fraction 5, a natural extract from bovine thymus, and plays a crucial role in modulating immune responses. Thymalfasin has been recognized for its potential therapeutic applications, particularly in enhancing immune function and treating viral infections such as hepatitis B and C. It is classified as a biopharmaceutical agent and is utilized in various clinical settings, especially in immunotherapy.

Source and Classification

Thymalfasin is classified under biotech drugs and is part of the protein-based therapies category. It is chemically synthesized to replicate the structure of human thymosin alpha 1. The compound has been approved for use in several developing countries and is primarily indicated for conditions requiring immune system enhancement .

Synthesis Analysis

Methods

The synthesis of thymalfasin can be achieved through various methods, primarily focusing on solid-phase peptide synthesis. Key techniques include:

  • Fragment Condensation: This method involves synthesizing smaller peptide fragments that are subsequently coupled together to form the complete thymalfasin molecule. For instance, a novel synthesis using tert-butyl side chain protected fragments has been documented, which allows for effective coupling and purification processes .
  • Solid-Phase Synthesis: Utilizing specific resin types enhances yield and stability during synthesis. For example, aminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin has been used to improve the quality of peptide synthesis by minimizing chain loss .

Technical Details

The synthesis typically involves:

  1. Protecting amino acid side chains to prevent unwanted reactions.
  2. Sequential coupling of amino acids on a solid support.
  3. Cleavage from the resin followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Molecular Structure Analysis

Structure

Thymalfasin's molecular formula is C129H215N33O55C_{129}H_{215}N_{33}O_{55}, with an average molecular weight of approximately 3108.28 Da. The structure consists of a sequence of amino acids that contribute to its biological activity.

Data

The sequence of thymalfasin is SDAAVDTSSEITTKDLKEKKEVVEEAEN, which highlights its specific arrangement critical for its immunomodulatory effects .

Chemical Reactions Analysis

Thymalfasin undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Coupling Reactions: These are essential during the synthesis phase where peptide fragments are joined together.
  • Deprotection Reactions: Following synthesis, protective groups are removed to yield the active peptide.
  • Biological Interactions: In vivo, thymalfasin interacts with immune cells, promoting their activation and proliferation .
Mechanism of Action

Thymalfasin's mechanism of action primarily revolves around its ability to enhance T-cell function. It stimulates:

  • T-cell Differentiation: Promotes maturation of T-cells including CD4+, CD8+, and CD3+ cells.
  • Cytokine Production: Increases levels of interferon-gamma and interleukin-2, which are vital for immune responses.
  • Natural Killer Cell Activity: Enhances cytotoxicity against infected or malignant cells .

This immunomodulatory effect is achieved through upregulation of toll-like receptors in dendritic cells and activation of pathways such as NF-kB and JNK/P38/AP1 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water; specific solubility can vary based on formulation.

Chemical Properties

  • Stability: Generally stable under proper storage conditions but sensitive to extreme pH levels.
  • Purity: High purity (>99%) can be achieved through advanced purification techniques like reverse-phase HPLC .
Applications

Thymalfasin has several scientific applications:

  • Immunotherapy: Used to boost immune response in patients with chronic infections or those undergoing chemotherapy.
  • Viral Infections Treatment: Approved for treating hepatitis B and C by enhancing the body's immune response against these viruses.
  • Research Applications: Studied for its potential role in treating various cancers and autoimmune diseases due to its immunomodulatory properties .
Immunomodulatory Mechanisms of Thymalfasin

Role in T-Cell Differentiation and Maturation

Thymalfasin directly enhances thymopoiesis and peripheral T-cell competence. It accelerates the differentiation of CD4+ and CD8+ T cells from progenitor cells by:

  • Stimulating Thymic Epithelium: Augmenting interleukin-7 (IL-7) secretion, a critical growth factor for thymocyte development [3].
  • Counteracting Immunosenescence: Reversing age-related or glucocorticoid-induced declines in naive T-cell output via upregulation of anti-apoptotic Bcl-2 and suppression of pro-apoptotic Bax [8] [2].
  • Modulating Surface Receptors: Elevating CD3, CD4, CD8, and CD25 expression, thereby improving T-cell receptor (TCR) signaling sensitivity and activation thresholds [3] [5].

Table 1: Impact of Thymalfasin on Key T-Cell Markers and Functions

Cell Type/StateMarker/Functional ChangeBiological Consequence
CD34+ Stem Cells↑ CD3, CD4 expressionEnhanced T-cell lineage commitment
Naive CD4+ T Cells↑ CD25 (IL-2Rα) expressionImproved responsiveness to IL-2
CD8+ Cytotoxic T Cells↑ Perforin/Granzyme B secretionEnhanced viral/tumor cell clearance
Dexamethasone-treated T cells↓ Fas, ↑ Bcl-2:Bax ratioResistance to apoptosis

Modulation of Dendritic Cell Activation via Toll-Like Receptor (TLR) Signaling

Thymalfasin primes dendritic cells for enhanced antigen presentation and co-stimulation:

  • Surface Marker Upregulation: In human monocyte-derived DCs, Tα1 (50 ng/mL) significantly increases expression of HLA-ABC, HLA-DR, CD40, CD80, CD83, and CD86—even in the absence of classical maturational stimuli [4].
  • TLR/NF-κB Pathway Activation: Tα1 binding triggers rapid phosphorylation of p38 MAPK and nuclear translocation of NF-κB within DCs. This mimics "Signal 2" in T-cell activation, licensing DCs for optimal T-cell priming [4] [1].
  • Functional Modulation: While enhancing endocytic capacity, Tα1 paradoxically reduces dextran uptake by ~30%, indicating a shift toward maturation. Critically, Tα1-treated DCs exhibit 2.5-fold greater allogeneic T-cell stimulatory capacity in mixed lymphocyte reactions (MLRs) [4].

Regulation of Cytokine Production and Th1/Th2 Balance

Thymalfasin orchestrates cytokine milieux favoring cell-mediated immunity:

  • Th1 Polarization: Tα1 potently induces IFN-γ and IL-2 in CD4+ T cells and natural killer (NK) cells. In hepatitis C patients, it amplifies interferon-α–driven IL-12 production while suppressing IL-4 and IL-10, skewing responses toward antiviral Th1 immunity [3] [8].
  • Mast Cell-DC Crosstalk: In vivo mast cell degranulation during antigen exposure biases T cells toward Th2 (high IL-4, low IFN-γ). Thymalfasin counteracts this by preventing mast cell–mediated suppression of DCs, thereby preserving Th1 competence [1].
  • Paradoxical IL-10 Induction: Through DC-SIGN or TLR2/4 engagement, Tα1 can stimulate regulatory IL-10 in dendritic cells and macrophages. This "braking" mechanism limits inflammatory pathology during chronic infections [7] [9].

Table 2: Cytokine Modulation by Thymalfasin in Immune Cell Populations

Target CellCytokine/Chemokine ChangeNet Immunological Effect
Naive CD4+ T Cells↑ IFN-γ, IL-2; ↓ IL-4, IL-5, IL-13Promotion of Th1 over Th2 responses
Dendritic Cells↑ IL-12p70; Context-dependent ↑ IL-10Enhanced T-cell activation + regulation
NK Cells↑ IFN-γ, IL-3Strengthened innate antiviral activity
PBMCs (HCV patients)↓ IL-4/IL-10 response to IFN-αRestoration of antiviral immunity

Antagonism of Glucocorticoid-Induced Apoptosis in Lymphocytes

A key mechanism preserving immune competence under stress:

  • Inhibition of Apoptotic Cascades: Thymalfasin blocks dexamethasone-triggered mitochondrial cytochrome c release and caspase-3 activation in thymocytes. Mechanistically, it elevates protein kinase C (PKC) and cyclic AMP, pathways that converge on Bcl-2 stabilization [8] [2].
  • Clinical Relevance: In DiGeorge syndrome (thymic hypoplasia), Tα1 treatment reduces Fas/FasL-driven lymphocyte apoptosis, correlating with T-cell reconstitution and reduced infections [8]. This protection extends to chemotherapy-induced lymphodepletion, where Tα1 + IL-2 accelerates CD4+ T-cell recovery [3].
  • Oxidative Stress Mitigation: By scavenging reactive oxygen species (ROS) and upregulating glutathione, Thymalfasin maintains redox balance in lymphocytes exposed to glucocorticoids or inflammation, further promoting survival [5] [8].

Properties

CAS Number

69521-94-4

Product Name

Thymalfasin

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid

Molecular Formula

C129H215N33O55

Molecular Weight

3108.3 g/mol

InChI

InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1

InChI Key

NZVYCXVTEHPMHE-ZSUJOUNUSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.